

# Technical Support Center: Optimizing Oral Administration of TNO155

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TNO211    |           |
| Cat. No.:            | B12388713 | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the oral bioavailability of the SHP2 inhibitor, TNO155. The information is presented in a question-and-answer format to directly address potential issues encountered during preclinical and clinical development.

### Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of TNO155 in preclinical models?

A1: Preclinical studies have shown that TNO155 has good oral bioavailability across multiple species. In mice, the oral bioavailability is reported to be 78%, in rats 100% (>100% in some reports), and in monkeys 60%.[1] These data suggest that TNO155 is well-absorbed after oral administration in these animal models.

Q2: What are the known solubility and permeability characteristics of TNO155?

A2: TNO155 is described as having high solubility and high permeability.[1] While specific quantitative values under the Biopharmaceutics Classification System (BCS) are not publicly detailed, this classification suggests that the compound is not expected to have major dissolution or permeation limitations affecting its oral absorption.

Q3: What general formulation strategies can be considered for kinase inhibitors like TNO155 to ensure optimal oral absorption?







A3: For kinase inhibitors, several formulation strategies can be employed to optimize oral absorption, particularly if issues with solubility or stability arise. These include the use of lipophilic salts to increase solubility in lipidic excipients and the development of lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS).[2][3][4][5] Amorphous solid dispersions (ASDs) are another common approach to enhance the dissolution rate and bioavailability of poorly soluble drugs by converting the crystalline drug to a higher-energy amorphous form.[6][7][8]

Q4: Are there any known excipient compatibility issues with TNO155?

A4: There is no publicly available information detailing specific excipient compatibility studies for TNO155. However, it is standard practice in formulation development to conduct compatibility studies with a range of common excipients to ensure the stability and performance of the final dosage form. Techniques such as differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) are often used for this purpose.

### **Troubleshooting Guide**

This guide addresses potential issues that may arise during the oral formulation development of TNO155.

# Troubleshooting & Optimization

Check Availability & Pricing

| Problem                                                                                  | Potential Cause                                                                                                                                            | Troubleshooting Steps                                                                                                                                                                                                                                                                                                                              |
|------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| High variability in plasma<br>concentrations after oral<br>dosing                        | - Inconsistent dissolution of the<br>drug product Food effects on<br>absorption Variability in<br>gastrointestinal physiology<br>(e.g., pH, transit time). | - Optimize the formulation to ensure rapid and complete dissolution. Consider micronization or amorphization if dissolution is rate-limiting Conduct food-effect bioavailability studies to understand the impact of food and advise on dosing with or without meals Use controlled-release formulations to minimize the impact of GI variability. |
| Lower than expected oral bioavailability in a new preclinical model                      | - Species-specific differences in first-pass metabolism Poor solubility or stability in the gastrointestinal fluid of the specific species.                | - Investigate the metabolic pathways of TNO155 in the new species Assess the solubility and stability of TNO155 in simulated gastric and intestinal fluids of that species Consider formulation adjustments, such as the use of absorption enhancers or metabolic inhibitors (for research purposes).                                              |
| Physical instability of the formulated drug product (e.g., crystallization, degradation) | - Incompatible excipients Inappropriate storage conditions (temperature, humidity) For amorphous formulations, conversion back to the crystalline state.   | - Conduct thorough excipient compatibility studies Establish and adhere to appropriate storage and handling conditions For ASDs, select a polymer that effectively stabilizes the amorphous form of the drug.                                                                                                                                      |



### **Quantitative Data Summary**

The following table summarizes the preclinical pharmacokinetic parameters of TNO155.

| Species | Oral<br>Bioavailabilit<br>y (%) | Tmax<br>(hours) | Half-life<br>(hours) | Clearance<br>(mL/min/kg) | Volume of<br>Distribution<br>(L/kg) |
|---------|---------------------------------|-----------------|----------------------|--------------------------|-------------------------------------|
| Mouse   | 78                              | 0.8             | 2                    | 24                       | 3                                   |
| Rat     | 100 (>100)                      | 1               | 8                    | 15                       | 7                                   |
| Dog     | >100                            | 2               | 9                    | 4                        | 3                                   |
| Monkey  | 60                              | 2               | 9                    | 6                        | 4                                   |

Data sourced

from

BioWorld.[1]

# **Experimental Protocols**

Protocol 1: Assessment of Oral Bioavailability in a Rodent Model

This protocol outlines a general procedure for determining the oral bioavailability of a TNO155 formulation in rats.

- Animal Model: Use male Sprague-Dawley rats (n=6 per group), weighing 200-250g.
- Drug Formulation:
  - Intravenous (IV) Formulation: Dissolve TNO155 in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline) to a concentration of 1 mg/mL.
  - Oral Formulation: Prepare the test formulation of TNO155 at a concentration suitable for a 10 mg/kg dose in a volume of 10 mL/kg.
- Dosing:
  - IV Group: Administer a 1 mg/kg dose of TNO155 via the tail vein.



- Oral Group: Administer a 10 mg/kg dose of the TNO155 formulation via oral gavage.
- Blood Sampling: Collect blood samples (approximately 0.25 mL) from the jugular vein at predose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA).
- Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
- Bioanalysis: Analyze the plasma concentrations of TNO155 using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including AUC (Area Under the Curve) and Cmax, using appropriate software.
- Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula:
   F% = (AUC oral / AUC IV) \* (Dose IV / Dose oral) \* 100.

Protocol 2: In Vitro Dissolution Testing

This protocol describes a general method for evaluating the dissolution of a TNO155 oral formulation.

- Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).
- Dissolution Medium: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
- Procedure:
  - Place one dose of the TNO155 formulation into each dissolution vessel containing 900 mL of the dissolution medium, maintained at 37 ± 0.5 °C.
  - Rotate the paddle at a specified speed (e.g., 75 rpm).
  - Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).



- Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
- Sample Analysis: Filter the samples and analyze the concentration of TNO155 using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
- Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.

## **Visualizations**





Click to download full resolution via product page

Caption: TNO155 inhibits the SHP2 signaling pathway.





Click to download full resolution via product page

Caption: Workflow for evaluating TNO155 oral formulations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. | BioWorld [bioworld.com]
- 2. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. jgtps.com [jgtps.com]
- 5. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs PMC [pmc.ncbi.nlm.nih.gov]
- 6. contractpharma.com [contractpharma.com]
- 7. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of increased bioavailability through amorphous solid dispersions: a review -PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Technical Support Center: Optimizing Oral Administration of TNO155]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388713#improving-tno155-bioavailability-for-oral-administration]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com